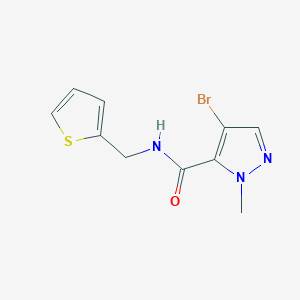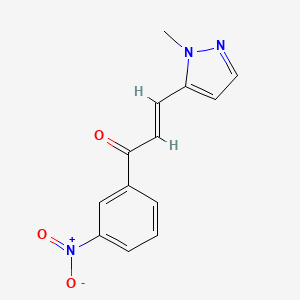
4-bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C10H10BrN3OS It is known for its unique structure, which includes a bromine atom, a methyl group, and a thienylmethyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent like methyl iodide.
Thienylmethyl Substitution: The thienylmethyl group is attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using a thienylmethyl halide.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide: Similar structure with a furylmethyl group instead of a thienylmethyl group.
4-Bromo-1-methyl-N-(2-phenylmethyl)-1H-pyrazole-5-carboxamide: Similar structure with a phenylmethyl group instead of a thienylmethyl group.
Uniqueness
4-Bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the thienylmethyl group, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H10BrN3OS |
|---|---|
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,15) |
Clave InChI |
PNEGSCGAVMVBMP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Br)C(=O)NCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloro-1-methyl-1H-pyrazol-5-YL)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14927960.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzamide](/img/structure/B14927975.png)
![1-ethyl-N-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927978.png)

![N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B14927980.png)
![N-benzyl-1-ethyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927987.png)
![[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B14927994.png)
![1-methyl-4-{[(4-nitrophenyl)carbonyl]amino}-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928004.png)
![N-(5-chloropyridin-2-yl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14928016.png)
![N-ethyl-1,3-dimethyl-6-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14928022.png)
![(2E)-3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14928024.png)
![2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14928036.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide](/img/structure/B14928037.png)
![2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928044.png)
